molecular formula C10H11FO2 B8323958 4-Fluoro-2-hydroxy-3-propyl-benzaldehyde

4-Fluoro-2-hydroxy-3-propyl-benzaldehyde

Cat. No.: B8323958
M. Wt: 182.19 g/mol
InChI Key: OPUYTNXQBWHLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxy-3-propyl-benzaldehyde is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

4-fluoro-2-hydroxy-3-propylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-2-3-8-9(11)5-4-7(6-12)10(8)13/h4-6,13H,2-3H2,1H3

InChI Key

OPUYTNXQBWHLIM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ozone was conducted at -78° into a solution of 4.8 g (25 mmol) of 6-fluoro-2-methyl-7-propyl-benzofuran until the colour became blue. Subsequently, argon was conducted through the solution which was then treated at -78° with 10 ml (136 mmol) of dimethyl sulfide. After warming to room temperature the solution was concentrated in a vacuum and the residue was dissolved in 40 ml of ethanol. After the addition of 20 ml of 3% sodium hydrogen carbonate solution the mixture was stirred at 70° for 30 minutes. Subsequently, the mixture was poured on to 200 ml of ice-water, made acid with 10% HCl and extracted three times with 150 ml of diethyl ether each time. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane). There were obtained 3.3 g (72%) of 4-fluoro-2-hydroxy-3-propyl-benzaldehyde as a pale yellow oil.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.